1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene
Description
1-[(Z)-2-Chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene is a synthetic chlorinated triphenylethylene derivative. Its structure features a central ethenyl group with two chlorine substituents (at the 2-position of the ethenyl moiety and the ethoxy group attached to the benzene ring). This compound shares structural similarities with selective estrogen receptor modulators (SERMs) like clomiphene but differs in substituent groups, which influence its physicochemical and biological properties .
Properties
CAS No. |
153778-17-7 |
|---|---|
Molecular Formula |
C22H18Cl2O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21- |
InChI Key |
UWRMGGWAVBMGAW-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)OCCCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves several steps. One common method includes the reaction of 2-chloroethanol with 4-hydroxybenzaldehyde to form 4-(2-chloroethoxy)benzaldehyde. This intermediate is then reacted with 2-chloro-1,2-diphenylethene in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be replaced by nucleophiles such as hydroxide ions
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s structural similarity to clomiphene makes it a valuable tool in studying estrogen receptor interactions and hormonal regulation.
Medicine: Research into its potential therapeutic applications, particularly in reproductive health and hormone-related disorders, is ongoing.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction affects various molecular pathways involved in cell growth, differentiation, and hormonal regulation .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
Key Observations :
- SERM Activity: Clomiphene’s diethylaminoethoxy group enhances estrogen receptor binding, while the target compound’s chloroethoxy group may reduce solubility, affecting bioavailability .
- Toxicity : Brominated analogs show reproductive toxicity, suggesting chlorine substitution may mitigate risks .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
Biological Activity
The compound 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene , also known as Clomifenoxide , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C26H28Cl2O
- Molecular Weight : 421.96 g/mol
- CAS Registry Number : 97642-74-5
Structural Representation
The structural formula can be represented as follows:
Chemical Characteristics
- Melting Point : 73-75 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Clomifenoxide exhibits several biological activities primarily attributed to its interaction with estrogen receptors. Its structure allows it to act as a selective estrogen receptor modulator (SERM), influencing various physiological processes such as:
- Antiestrogenic Activity : Inhibits estrogen effects in certain tissues while potentially stimulating them in others.
- Endocrine Modulation : Alters hormone levels, which can affect reproductive health and development.
Pharmacological Effects
Research indicates that Clomifenoxide may have the following pharmacological effects:
- Antitumor Activity : Exhibited in certain cancer cell lines, suggesting potential use in cancer therapy.
- Reproductive Health : May influence ovulation and fertility, similar to other SERMs.
Study 1: Antitumor Effects
A study published in Phytotherapy Research investigated the cytotoxic effects of Clomifenoxide on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant reduction in cell viability |
| HeLa (Cervical Cancer) | 20 | Moderate cytotoxicity observed |
| A549 (Lung Cancer) | 25 | Less effective compared to breast cells |
Study 2: Endocrine Disruption
Another research effort focused on the endocrine-disrupting potential of Clomifenoxide. The study found that exposure to the compound led to alterations in serum hormone levels in animal models, indicating a possible mechanism for its reproductive effects.
| Hormone | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| Estradiol | 150 | 90 |
| Progesterone | 200 | 120 |
| Testosterone | 300 | 250 |
Study 3: Clinical Implications
Clinical trials have explored the use of Clomifenoxide in treating infertility. The results showed improved ovulatory function in women with polycystic ovary syndrome (PCOS), highlighting its role as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
